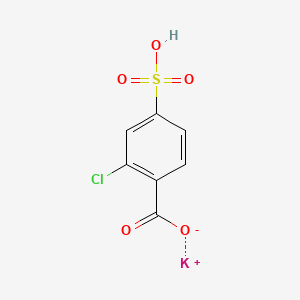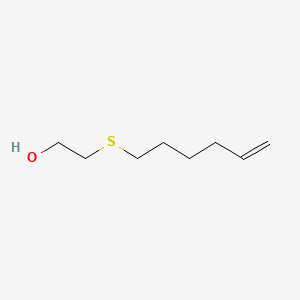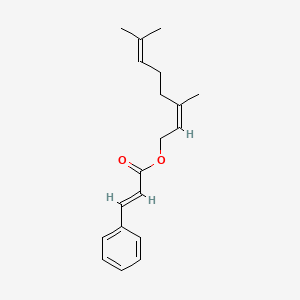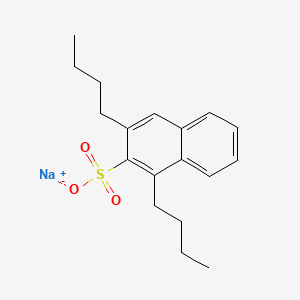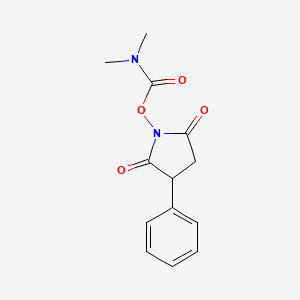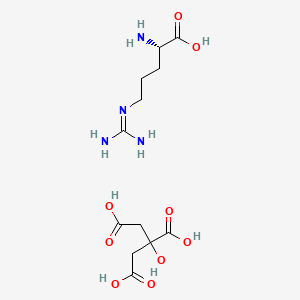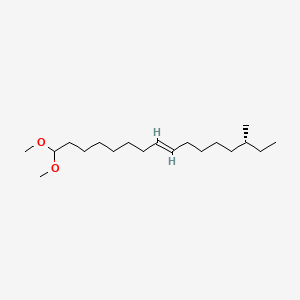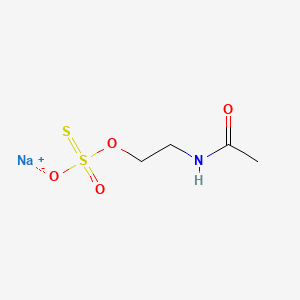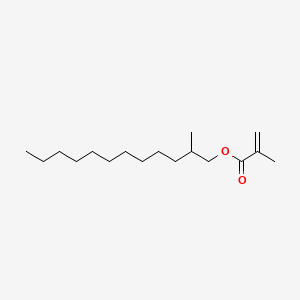
Arginine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine citrate is a compound formed by the combination of the amino acid arginine and citric acid. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function. Citric acid is a weak organic acid commonly found in citrus fruits and is a key intermediate in the citric acid cycle, which is essential for energy production in cells. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginine citrate can be synthesized by reacting arginine with citric acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and allowing them to react at room temperature. The resulting solution is then evaporated to obtain this compound in solid form. The reaction can be represented as follows: [ \text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{O}_2 \cdot \text{C}_6\text{H}_8\text{O}_7 ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process involves the precise measurement of reactants, controlled temperature and pH conditions, and advanced purification techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Arginine citrate undergoes various chemical reactions, including:
Oxidation: Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: Citric acid can undergo reduction reactions to form different organic compounds.
Substitution: Both arginine and citric acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific reaction.
Major Products Formed:
Oxidation of Arginine: Produces nitric oxide and citrulline.
Reduction of Citric Acid: Forms different organic acids and alcohols.
Substitution Reactions: Results in modified arginine or citric acid derivatives with altered properties.
Scientific Research Applications
Arginine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: Plays a role in cell culture media and as a supplement in biological studies.
Medicine: Investigated for its potential therapeutic effects, including enhancing nitric oxide production, improving cardiovascular health, and supporting immune function.
Industry: Utilized in the formulation of dietary supplements, sports nutrition products, and pharmaceuticals.
Mechanism of Action
The mechanism of action of arginine citrate involves the release of arginine and citric acid upon dissolution. Arginine is converted to nitric oxide through the action of nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation. Citric acid participates in the citric acid cycle, contributing to energy production in cells. The combined effects of these two compounds result in enhanced physiological functions and potential therapeutic benefits.
Comparison with Similar Compounds
Arginine Hydrochloride: Another form of arginine combined with hydrochloric acid, commonly used in supplements.
Citrulline Malate: A compound formed by combining citrulline with malic acid, known for its role in enhancing athletic performance.
Lysine Citrate: A combination of lysine and citric acid, used for similar purposes as arginine citrate.
Comparison:
This compound vs. Arginine Hydrochloride: this compound provides the benefits of both arginine and citric acid, whereas arginine hydrochloride primarily offers the benefits of arginine alone.
This compound vs. Citrulline Malate: Both compounds enhance nitric oxide production, but citrulline malate is often preferred for athletic performance due to its additional benefits from malic acid.
This compound vs. Lysine Citrate: Both compounds offer similar benefits, but this compound is more commonly used for cardiovascular and immune health, while lysine citrate is often used for its antiviral properties.
Properties
CAS No. |
93923-89-8 |
|---|---|
Molecular Formula |
C24H50N12O13 |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C6H14N4O2.C6H8O7/c3*7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t3*4-;/m000./s1 |
InChI Key |
IHOWSFVYYZTGSY-FOIRCHMTSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
93778-35-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


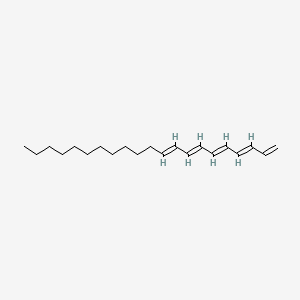
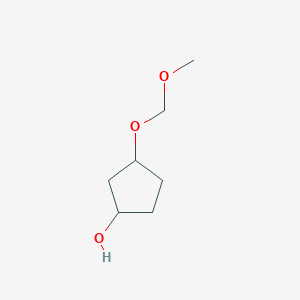
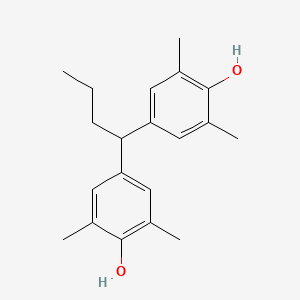
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
